molecular formula C7H8O2Se B14684107 3-Methylbenzene-1-seleninic acid CAS No. 33834-52-5

3-Methylbenzene-1-seleninic acid

Cat. No.: B14684107
CAS No.: 33834-52-5
M. Wt: 203.11 g/mol
InChI Key: RHEXIQOKFREVJO-UHFFFAOYSA-N
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Description

3-Methylbenzene-1-seleninic acid is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzene-1-seleninic acid typically involves the oxidation of 3-methylbenzeneselenol. One common method is the reaction of 3-methylbenzeneselenol with hydrogen peroxide (H₂O₂) under acidic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)\text{SeH} + 2\text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{SeO}_2\text{H} + 2\text{H}_2\text{O} ]

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzene-1-seleninic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form selenonic acids.

    Reduction: It can be reduced back to 3-methylbenzeneselenol.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Substitution: Electrophiles such as bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).

Major Products:

    Oxidation: Selenonic acids.

    Reduction: 3-Methylbenzeneselenol.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

3-Methylbenzene-1-seleninic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organoselenium compounds.

    Biology: It serves as a model compound for studying the biological activity of selenium-containing molecules.

    Industry: Used in the synthesis of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Methylbenzene-1-seleninic acid involves its ability to undergo redox reactions. Selenium in the compound can exist in multiple oxidation states, allowing it to participate in various biochemical processes. It can act as an antioxidant by neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with enzymes like glutathione peroxidase, which plays a crucial role in cellular antioxidant defense.

Comparison with Similar Compounds

    Benzene-1-seleninic acid: Lacks the methyl group, making it less hydrophobic.

    3-Methylbenzeneselenol: The reduced form of 3-Methylbenzene-1-seleninic acid.

    Selenious acid: Contains selenium in a different oxidation state and lacks the aromatic ring.

Uniqueness: this compound is unique due to the presence of both a methyl group and a seleninic acid group on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

33834-52-5

Molecular Formula

C7H8O2Se

Molecular Weight

203.11 g/mol

IUPAC Name

3-methylbenzeneseleninic acid

InChI

InChI=1S/C7H8O2Se/c1-6-3-2-4-7(5-6)10(8)9/h2-5H,1H3,(H,8,9)

InChI Key

RHEXIQOKFREVJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)[Se](=O)O

Origin of Product

United States

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